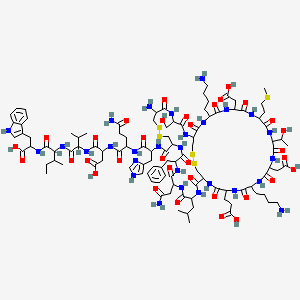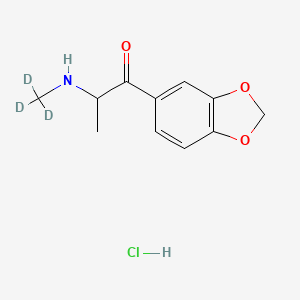
Herbaridine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Herbaridine B is a natural naphthoquinone derivative isolated from the ascomycete fungus IBWF79B-90A . This compound is known for its antiviral properties and has been employed in research related to viral infections such as influenza and herpes. This compound is part of a larger group of naphthoquinone metabolites that exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and phytotoxic properties .
Vorbereitungsmethoden
Herbaridine B is typically isolated from fungal sources through bioactivity-guided fractionation. The fungus IBWF79B-90A is grown on agar slants containing yeast extract, malt extract, and glucose, with the pH adjusted to 5.5 before autoclaving . The extraction process involves the use of organic solvents to separate the active compounds, followed by chromatographic techniques to purify this compound .
Analyse Chemischer Reaktionen
Herbaridine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Herbaridine B has several scientific research applications across various fields:
Chemistry: this compound is used as a model compound to study the reactivity of naphthoquinones and their derivatives.
Biology: In biological research, this compound is employed to investigate its cytotoxic effects on different cell lines.
Medicine: this compound’s antiviral properties make it a valuable compound in the study of viral replication mechanisms.
Wirkmechanismus
Herbaridine B exerts its effects by selectively perturbing pivotal enzymes crucial for the sustenance of viral entities. This disruption effectively impedes viral replication, making it a potent antiviral agent. The molecular targets and pathways involved in its mechanism of action include the inhibition of viral polymerases and other enzymes essential for viral genome replication.
Vergleich Mit ähnlichen Verbindungen
Herbaridine B is structurally related to other naphthoquinone derivatives such as herbarin, dehydroherbarin, and O-methylherbarin . These compounds share similar biological activities, including antimicrobial and cytotoxic properties. this compound is unique in its specific antiviral activity against influenza and herpes viruses.
Similar compounds include:
Herbarin: Known for its antimicrobial and cytotoxic activities.
Dehydroherbarin: Exhibits similar biological activities to Herbarin.
O-methylherbarin: Another naphthoquinone derivative with comparable properties.
This compound stands out due to its potent antiviral properties, making it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1151511-05-5 |
|---|---|
Molekularformel |
C17H20O6 |
Molekulargewicht |
320.341 |
IUPAC-Name |
(3R,4aS,10aR)-3,7,9-trimethoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C17H20O6/c1-17(22-4)7-11-12(8-23-17)16(19)14-10(15(11)18)5-9(20-2)6-13(14)21-3/h5-6,11-12H,7-8H2,1-4H3/t11-,12-,17+/m0/s1 |
InChI-Schlüssel |
XWDPPCCHTXTSRZ-NVGCLXPQSA-N |
SMILES |
CC1(CC2C(CO1)C(=O)C3=C(C=C(C=C3C2=O)OC)OC)OC |
Aussehen |
Yellow powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)
![(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B593419.png)




![2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B593432.png)
![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B593433.png)


